molecular formula C21H17F3 B1397996 2',3,5-Trifluoro-4''-propyl-1,1':4',1''-terphenyl CAS No. 857048-78-3

2',3,5-Trifluoro-4''-propyl-1,1':4',1''-terphenyl

Cat. No. B1397996
M. Wt: 326.4 g/mol
InChI Key: ZNAHDORXAYLSFU-UHFFFAOYSA-N
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Description

2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C21H17F3 . It is used in research and has a molecular weight of 326.36 .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate and bis-triphenylphosphine-palladium (II) chloride in Solmix A-11 at 60 - 65℃ under an inert atmosphere . The yield based on the compound was 57.5% .


Molecular Structure Analysis

The molecular structure of this compound consists of a terphenyl core with a propyl group and three fluorine atoms attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.35 and is insoluble in water (1.3E -5 g/L at 25 ºC) . Its density is 1.157±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Nematic Stability and Liquid Crystal Applications

  • Nematic Phase Stability : 2,2′,4-Trifluoro-4″-alkyl-[1,1′:4′,1”]terphenyls, similar to the compound , have shown to promote only a nematic phase. The study focused on fluorination in the inner-core position of terphenyl core, demonstrating the compound's role in nematic liquid crystal applications (Pytlarczyk et al., 2021).

Nonlinear Optical (NLO) Properties

  • Third-Order Nonlinear Optical Response : Fluorinated terphenyl compounds, similar to the one , were found to exhibit significant potential as efficient third-order NLO molecules. This indicates their application in optoelectronic devices (Adeel et al., 2021).

Mesomorphic Properties for Liquid Crystals

  • Mesomorphic Properties for Infrared Applications : Fluoro-substituted terphenyl compounds, including variants like the compound , have been analyzed for their suitability in infrared applications due to high birefringence and low rotational viscosity (Das et al., 2012).

Applications in Photovoltaic Cells

  • Photovoltaic Cell Efficiency : Research on polycyclic aromatic chalcones, including derivatives of terphenyls, has shown their potential use in photovoltaic cells as photo sensitizers. This indicates the possible application of the compound in solar energy technology (Al-Otaibi et al., 2020).

Polymer Material Applications

  • Polymer Material Properties : Studies have been conducted on poly(ether ketone)s with terphenyl side groups, demonstrating their high performance in terms of thermal properties and structural stability. This suggests potential applications of terphenyl compounds in high-performance polymers (Kawaguchi & Morikawa, 2018).

Safety And Hazards

The safety data sheet (SDS) for this compound is available , but specific hazard statements and precautionary measures are not provided in the available resources.

properties

IUPAC Name

1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3/c1-2-3-14-4-6-15(7-5-14)16-8-9-20(21(24)12-16)17-10-18(22)13-19(23)11-17/h4-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAHDORXAYLSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732448
Record name 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3,5-Trifluoro-4''-propyl-1,1':4',1''-terphenyl

CAS RN

857048-78-3
Record name 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a suspension solution containing 3,5-difluorobromobenzene (71 g), potassium carbonate (75 g), tetrakis(triphenylphosphine)palladium (0) (2.2 g), and ethanol (250 mL) was heated to 70° C., and a solution in which 2-fluoro-4-(4-propylphenyl)phenylboronic acid (100 g, prepared by a method disclosed in EP 2123623) had been dissolved in ethanol (200 mL) was dropped thereinto. Then, the resulting solution was stirred at 70° C. for 5 hours. The solution was cooled with ice and filtered to separate precipitated crystals and an inorganic salt, the obtained solid was dissolved in a solution containing hexane and toluene (4:1), and then the solution was purified by silica gel column chromatography. The purified product was recrystallized from ethanol to yield 18.7 g of 3,5-difluoro-[2-fluoro-4-(4-propylphenyl)phenyl]benzene.
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Rudin, J Glüge, M Scheringer - Science of the Total Environment, 2023 - Elsevier
The EU is planning to restrict the manufacture, placing on the market and use of per- and polyfluoroalkyl substances (PFASs) as a class. For such a broad regulatory approach, a lot of …
Number of citations: 2 www.sciencedirect.com

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